molecular formula C17H14N2O3 B2476149 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate CAS No. 478261-19-7

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate

Cat. No.: B2476149
CAS No.: 478261-19-7
M. Wt: 294.31
InChI Key: WOEXXXILPYHXIX-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A novel approach for synthesizing related compounds involves the reaction of specific diones with different amino acids, resulting in a series of analogues with potential anti-inflammatory properties. This method underscores the versatility of the core structure in generating diverse molecules (Reddy, T. R., & Raju, K. R., 2010).

Corrosion Inhibition

Innovative amino acids-based corrosion inhibitors, including derivatives similar to the compound of interest, have demonstrated significant corrosion inhibition efficiency. This application is crucial for protecting mild steel in corrosive environments, showcasing the compound's potential in industrial applications (Srivastava, V., & Quraishi, M., 2017).

Biocatalysis in Drug Research

The use of specific microorganisms to catalyze the production of S-3-amino-3-phenylpropionic acid, a significant pharmaceutical intermediate, illustrates the compound's role in facilitating enantioselective synthesis. This application highlights its importance in producing chiral compounds for pharmaceutical use (Li, Y., & Zheng, G., 2013).

Anticancer and Antimicrobial Activities

Compounds structurally related to "[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate" have been synthesized and evaluated for their anticancer and antimicrobial activities. This research suggests the potential therapeutic applications of such molecules in treating diseases and infections (Pansare, D., & Jadhav, S. B., 2019).

Transition Metal Complexes

The synthesis of new complexes with transition metal ions based on ligands formed by condensation with amino acids reveals the compound's utility in coordination chemistry. These complexes are characterized by their spectral, thermal, and magnetic properties, opening avenues for material science and catalysis research (Ferenc, W., & Gluchowska, H., 2018).

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-15(20)22-18-16-13-10-6-7-11-14(13)19(17(16)21)12-8-4-3-5-9-12/h3-11H,2H2,1H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEXXXILPYHXIX-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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